molecular formula C11H10N2O2S B10885809 4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol

4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol

Cat. No.: B10885809
M. Wt: 234.28 g/mol
InChI Key: DFKSLAHGEOVWTN-UHFFFAOYSA-N
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Description

4-(5,6-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-3-YL)-1,2-BENZENEDIOL is a complex organic compound that features a fused heterocyclic system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The structure comprises an imidazo[2,1-b][1,3]thiazole ring fused with a benzene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-3-YL)-1,2-BENZENEDIOL typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, depending on the specific bromo ketone used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-3-YL)-1,2-BENZENEDIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(5,6-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-3-YL)-1,2-BENZENEDIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-3-YL)-1,2-BENZENEDIOL involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-3-YL)-1,2-BENZENEDIOL is unique due to its specific substitution pattern and the presence of both imidazo[2,1-b][1,3]thiazole and benzene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol

InChI

InChI=1S/C11H10N2O2S/c14-9-2-1-7(5-10(9)15)8-6-16-11-12-3-4-13(8)11/h1-2,5-6,14-15H,3-4H2

InChI Key

DFKSLAHGEOVWTN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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